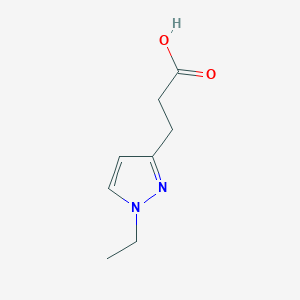
N-(2,5-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,5-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have regions of varying electron density and polarity due to the presence of different functional groups and heteroatoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring and the various substituents attached to it. The electron-withdrawing nature of the fluorine and chlorine atoms could make the compound more reactive in certain types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of different functional groups would affect properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Radiotracer Synthesis for PET Imaging
Research demonstrates the synthesis of pyrazole derivatives as radiotracers for positron emission tomography (PET), specifically targeting CB1 cannabinoid receptors in the brain. This application is crucial for studying various neurological conditions and the effects of substances on the cannabinoid system (Katoch-Rouse & Horti, 2003).
Anticancer Activity
Several pyrazole derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. For example, specific analogues showed promising cytotoxicity against breast cancer cell lines, highlighting the potential of pyrazole compounds in developing new anticancer agents (Ahsan et al., 2018).
Antimicrobial and Antifungal Properties
Compounds with the pyrazole core have been synthesized and tested for their antimicrobial and antifungal activities. These studies provide a foundation for developing new antibiotics and antifungal agents based on pyrazole structures (Ragavan, Vijayakumar, & Kumari, 2010).
Corrosion Inhibition
Research on carbohydrazide-pyrazole compounds has revealed their potential in corrosion protection of metals in acidic environments. This application is essential for extending the lifespan of metal structures and components in industrial settings (Paul, Yadav, & Obot, 2020).
Fluorescent pH Sensors
Heteroatom-containing organic fluorophores based on pyrazole structures have been developed for use as fluorescent pH sensors. These sensors can reversibly switch emission states in response to pH changes, useful for various biological and chemical research applications (Yang et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2FN3O2/c1-2-26-16-10-24(13-6-4-12(21)5-7-13)23-17(16)18(25)22-15-9-11(19)3-8-14(15)20/h3-10H,2H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWRSWODSWSVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid](/img/structure/B2705376.png)




![3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2705386.png)

![2-[(4-Bromophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2705388.png)
![4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-N-{3-[ethyl(phenyl)amino]propyl}benzamide](/img/structure/B2705389.png)
![7-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2705390.png)

![6-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one](/img/structure/B2705392.png)